4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine

Description

Structural Characterization and Nomenclature

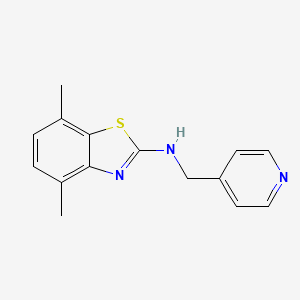

The structural characterization of 4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine reveals a complex heterocyclic system that incorporates multiple aromatic rings and functional groups. The benzothiazole core consists of a benzene ring fused to a thiazole ring, creating a bicyclic aromatic system that serves as the fundamental scaffold for this compound. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 4,7-dimethyl-n-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine, which systematically describes the substitution pattern and connectivity.

The Simplified Molecular Input Line Entry System representation of this compound is CC1=CC=C(C)C2=C1N=C(NCC1=CC=NC=C1)S2, which provides a linear notation describing the molecular structure and connectivity. This representation demonstrates the presence of two methyl groups attached to carbon atoms 4 and 7 of the benzothiazole ring system, while the pyridin-4-ylmethyl substituent is connected through the amine nitrogen at position 2. The molecular geometry exhibits planarity within the benzothiazole system, with the pyridine ring orientation influenced by the methylene linker that provides conformational flexibility.

Table 1: Molecular Properties of 4,7-Dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine

The structural features of this compound include three distinct nitrogen atoms positioned within the pyridine ring and the benzothiazole system, contributing to its potential for hydrogen bonding and metal coordination interactions. The sulfur atom within the thiazole ring provides additional heteroatom functionality that can influence the compound's electronic properties and biological activity. The methyl substituents at positions 4 and 7 introduce steric effects that can affect molecular conformation and intermolecular interactions, while simultaneously influencing the compound's lipophilicity and membrane permeability characteristics.

Historical Development of Benzothiazole Derivatives in Medicinal Chemistry

The historical development of benzothiazole derivatives in medicinal chemistry traces back to the early recognition of these heterocyclic compounds as privileged scaffolds with diverse biological activities. Benzothiazole and its derivatives have emerged as fundamental structural motifs in pharmaceutical research due to their remarkable ability to exhibit a broad spectrum of pharmacological properties. The benzothiazole ring system was originally identified in various marine and terrestrial natural compounds, establishing its biological relevance and prompting extensive synthetic investigations.

The evolution of benzothiazole-based medicinal chemistry has been characterized by systematic structure-activity relationship studies that have revealed the importance of specific substitution patterns for biological activity. Research has demonstrated that benzothiazole derivatives exhibit significant pharmacological properties including anticancer, antibacterial, antifungal, antiinflammatory, analgesic, anti-human immunodeficiency virus, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, and antimalarial activities. This diverse range of biological activities has positioned benzothiazole derivatives as versatile platforms for drug discovery and development.

The development of benzothiazole derivatives has been facilitated by advances in synthetic methodologies that enable the preparation of structurally diverse analogs. Traditional synthetic approaches have included condensation reactions of 2-aminobenzenethiol with carbonyl or cyano group-containing substances, representing the most commonly employed method for benzothiazole formation. Alternative synthetic strategies have involved reactions of ortho-halogenated anilines with isothiocyanates, carbon disulfide and piperidine, aldehydes and sulfur, carbon disulfide and thiol, and acid chloride with Lawesson's reagent. The evolution toward more environmentally friendly synthetic routes has become increasingly important, with green chemistry principles guiding the development of sustainable methods for benzothiazole preparation.

Table 2: Key Pharmacological Activities of Benzothiazole Derivatives

| Activity Type | Examples of Clinical Applications | Historical Significance |

|---|---|---|

| Anticancer | Tumor growth inhibition | Extensive screening programs |

| Antibacterial | Broad-spectrum antimicrobial agents | Early antibiotic development |

| Antifungal | Fungal infection treatment | Antifungal drug discovery |

| Antiinflammatory | Inflammation reduction | Non-steroidal antiinflammatory drug research |

| Analgesic | Pain management | Analgesic drug development |

| Anticonvulsant | Seizure control | Epilepsy treatment research |

| Antioxidant | Oxidative stress protection | Free radical scavenging studies |

The clinical significance of benzothiazole derivatives is exemplified by several approved pharmaceutical agents that incorporate this structural motif. Compounds such as Frentizole, Pramipexole, Thioflavin T, and Riluzole represent successful clinical applications of benzothiazole-based drug design. These examples demonstrate the translation of fundamental benzothiazole chemistry into therapeutic agents with proven clinical efficacy, validating the continued investment in benzothiazole derivative research and development.

Positional Isomerism in Pyridinylmethyl-Substituted Benzothiazoles

Positional isomerism in pyridinylmethyl-substituted benzothiazoles represents a critical aspect of structure-activity relationships that significantly influences the biological and physicochemical properties of these compounds. The attachment position of the pyridine ring within the pyridinylmethyl substituent creates distinct regioisomers that exhibit different spatial arrangements and electronic distributions. These positional variations affect molecular recognition, binding affinity, and selectivity for biological targets, making the understanding of isomeric relationships essential for rational drug design.

The target compound 4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine features the pyridine nitrogen at the 4-position of the pyridine ring, creating a para-substituted pyridinylmethyl group. Comparative analysis with positional isomers reveals significant structural differences that impact molecular properties. The 5,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine isomer, with Chemical Abstracts Service number 1105192-26-4, represents a meta-substituted analog where the pyridine nitrogen occupies the 3-position. This positional change alters the electronic distribution and hydrogen bonding potential of the molecule.

Additional positional isomers include variations in the methyl group placement on the benzothiazole core. The compound 4,5-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine demonstrates how methyl group repositioning from the 4,7-positions to the 4,5-positions creates distinct steric and electronic environments. Furthermore, the existence of 4,7-dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol with Chemical Abstracts Service number 145096-25-9 illustrates how additional functional group incorporation can create structurally related compounds with modified properties.

Table 3: Positional Isomers of Pyridinylmethyl-Substituted Benzothiazoles

| Compound | Chemical Abstracts Service Number | Pyridine Position | Methyl Positions | Molecular Weight |

|---|---|---|---|---|

| 4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | 1204297-24-4 | 4-position | 4,7 | 269.36 g/mol |

| 5,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | 1105192-26-4 | 3-position | 5,7 | 269.4 g/mol |

| 4,5-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | Not specified | 4-position | 4,5 | 269.4 g/mol |

| 4,7-dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol | 145096-25-9 | 3-position | 4,7 | 285.4 g/mol |

The structural differences between these positional isomers have profound implications for their biological activity and pharmaceutical potential. The electronic properties of the pyridine ring vary significantly depending on the nitrogen position, with the 4-position providing different hydrogen bonding capabilities compared to the 3-position. The 4-position nitrogen creates a more symmetrical electronic distribution, while the 3-position nitrogen generates asymmetric charge distribution that can influence molecular recognition and binding interactions.

The methyl group positioning on the benzothiazole core also contributes to isomeric diversity and biological activity modulation. The 4,7-dimethyl substitution pattern creates a symmetric arrangement that may favor specific binding orientations, while the 4,5-dimethyl pattern introduces asymmetry that could lead to different conformational preferences. These subtle structural variations demonstrate the importance of precise molecular design in optimizing the properties of benzothiazole derivatives for specific applications.

Properties

IUPAC Name |

4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S/c1-10-3-4-11(2)14-13(10)18-15(19-14)17-9-12-5-7-16-8-6-12/h3-8H,9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSDQACLNUYYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NCC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,7-Dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine (C15H15N3S) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial research. This article explores the biological activity of this compound, summarizing key research findings, case studies, and synthetic pathways.

Chemical Structure and Properties

The compound features a benzothiazole core , characterized by a bicyclic structure that includes both sulfur and nitrogen atoms. Its molecular weight is approximately 269.4 g/mol , and it has the following structural formula:

Key Features:

| Feature | Description |

|---|---|

| Molecular Formula | C15H15N3S |

| Molecular Weight | 269.4 g/mol |

| Purity | Typically ≥ 95% |

Anticancer Activity

Research indicates that compounds related to 4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine exhibit notable cytotoxic effects against various human cancer cell lines. For instance:

- Cytotoxicity Studies : Derivatives of benzothiazole have been screened against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing IC50 values in the low micromolar range.

- Mechanism of Action : The compound's structure suggests potential interactions with biological targets involved in cancer progression, including DNA topoisomerases and kinases, which are critical for cell division and proliferation.

Antibacterial Activity

The compound has also shown promising results in antibacterial assays:

- Bactericidal Effects : It demonstrates significant activity against both replicating and non-replicating bacteria. In particular, it has been tested against strains like Staphylococcus aureus and Escherichia coli.

- Selectivity : Studies reveal that certain derivatives selectively inhibit bacterial topoisomerases without affecting human topoisomerases, indicating a potential therapeutic window for antibacterial applications .

Comparison with Related Compounds

The biological activity of 4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5,7-Dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | C15H15N3S | Similar structure with different pyridine substitution |

| 4,7-Dimethyl-1,3-benzothiazol-2-amine | C9H10N2S | Lacks the pyridine moiety; simpler structure |

| 2-Amino-benzothiazole | C7H6N2S | Basic benzothiazole structure without additional substitutions |

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives for their anticancer properties. The results indicated that modifications at the nitrogen atom significantly enhanced cytotoxicity against breast cancer cell lines (IC50 values as low as 5 µM). The mechanism was attributed to the inhibition of DNA synthesis through topoisomerase II inhibition .

Study on Antibacterial Activity

Another investigation focused on the antibacterial efficacy of benzothiazole derivatives against E. coli. The study found that certain modifications improved selectivity for bacterial targets while minimizing cytotoxicity to human cells (HepG2 liver cell line), suggesting a favorable safety profile for further development .

Synthetic Pathways

Various synthetic routes have been developed to produce 4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine efficiently:

- Condensation Reactions : Utilizing amino thiols and aldehydes under mild conditions to form the benzothiazole scaffold.

- Methylation Strategies : Employing methylating agents to introduce methyl groups at specific positions on the benzothiazole ring.

These methods emphasize high yields and environmental sustainability .

Scientific Research Applications

Research indicates that derivatives of 4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine exhibit notable cytotoxic effects against various cancer cell lines.

Key Findings:

- Cytotoxicity Studies : The compound has been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing IC50 values in the low micromolar range, indicating potent anticancer activity.

- Mechanism of Action : The compound likely interacts with biological targets involved in cancer progression, including DNA topoisomerases and kinases, which are essential for cell division and proliferation.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising results in antibacterial assays.

Key Findings:

- Bactericidal Effects : It demonstrates significant activity against both replicating and non-replicating bacteria. Notably, it has been tested against strains like Staphylococcus aureus and Escherichia coli.

- Selectivity : Certain derivatives selectively inhibit bacterial topoisomerases without affecting human topoisomerases, indicating a potential therapeutic window for antibacterial applications.

Neurological Applications

Emerging research suggests that compounds similar to 4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine may also play a role in treating neurological disorders such as Alzheimer's disease.

Key Findings:

- Acetylcholinesterase Inhibition : Compounds with a similar structure have been designed to inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's disease. These compounds showed promising inhibitory activity with IC50 values indicating effective inhibition .

Comparison with Similar Compounds

N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine

- Structure : Replaces the pyridin-4-ylmethyl group with a 4,6-dimethylpyrimidin-2-yl substituent .

- Synthesis : Prepared via condensation of 2-(1,3-benzothiazol-2-yl)guanidine with acetylacetone in acetic acid, yielding an 85% purified product after recrystallization .

- Crystallography : Exhibits near-planar alignment between the benzothiazole and pyrimidine rings (inter-ring dihedral angle: 1.9°). Intermolecular N–H⋯N hydrogen bonds form centrosymmetric dimers .

5,7-Dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

- Structure : Features a morpholine-ethylamine substituent instead of pyridin-4-ylmethyl, with methyl groups at positions 5 and 7 .

- Commercial Status : Discontinued, suggesting challenges in synthesis or stability .

- Physicochemical Inference : The morpholine group may improve aqueous solubility due to its oxygen-rich structure, contrasting with the pyridine ring’s lipophilic nature.

1,3-Benzothiazol-2-amine (Parent Compound)

- Structure : Lacks substituents on the benzothiazole core and amine group .

- Crystallography : Forms infinite 2D networks via N–H⋯N hydrogen bonds. Methyl and pyridinylmethyl groups in the target compound likely disrupt this packing, reducing crystallinity but improving solubility .

Substituent Effects on Physicochemical Properties

Preparation Methods

Stepwise Methodology:

| Step | Reaction Description | Conditions | Key Reagents | Notes |

|---|---|---|---|---|

| 1. Thiocyanation | Reaction of 2-aminothiophenol derivatives with potassium thiocyanate (KSCN) in acetic acid to form thiourea intermediates | Reflux at 80°C | KSCN, acetic acid | Forms the benzothiazole scaffold |

| 2. Bromination | Electrophilic substitution at the 2-position using bromine (Br₂) | 0–25°C | Bromine | Introduces reactive sites for further functionalization |

| 3. Cyclization | Intramolecular cyclization under basic conditions | Heat at 90°C | Base (NaOH or KOH) | Yields the benzothiazole core |

| 4. N-Alkylation | Alkylation with pyridin-4-ylmethyl halides (e.g., pyridin-4-ylmethyl bromide) | 35–60°C, inert atmosphere | Cs₂CO₃ or K₂CO₃, DMF or THF | Selectively attaches the pyridinylmethyl group |

- The use of cesium carbonate (Cs₂CO₃) as a base significantly improves N-alkylation yields due to its high solubility and basicity.

- Microwave-assisted heating accelerates cyclization and

Q & A

Q. What are the common synthetic routes for preparing 4,7-dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine, and what critical reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted benzothiazole precursors with pyridylmethylamine derivatives. Key steps include:

- Thiocyanation : Reaction of 4,7-dimethyl-1,3-benzothiazol-2-amine with KSCN in acetic acid, followed by bromination (Br₂) to introduce reactive intermediates .

- Amine coupling : N-alkylation using pyridin-4-ylmethyl halides under basic conditions (e.g., Cs₂CO₃) in polar aprotic solvents like DMF or THF. Copper(I) catalysts (e.g., CuBr) may enhance coupling efficiency .

- Boc protection : Temporary protection of the benzothiazole amine with Boc₂O in THF improves regioselectivity during functionalization . Yield optimization requires precise stoichiometry, temperature control (35–90°C), and inert atmospheres to prevent side reactions .

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

Methodological validation includes:

- Chromatography : Purification via silica gel column chromatography using gradients of ethyl acetate/hexane or dichloromethane/methanol .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., pyridylmethyl integration at δ ~4.5 ppm for CH₂ and aromatic protons at δ 7.0–8.5 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between pyridylmethylamine and benzothiazole precursors?

Key strategies include:

- Catalyst screening : Transition metals (e.g., CuBr) reduce activation energy for C–N bond formation, while bases like Cs₂CO₃ deprotonate amines for nucleophilic attack .

- Solvent effects : Polar aprotic solvents (e.g., DMSO, DMF) stabilize charged intermediates but may require post-reaction aqueous workups to remove excess reagents .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from days to hours) and improves yields in heterocyclic couplings .

Q. What analytical strategies resolve contradictions in reported biological activities of benzothiazole derivatives?

Discrepancies in bioactivity data (e.g., Pseudomonas aeruginosa virulence inhibition vs. non-specific cytotoxicity) can be addressed by:

- Dose-response profiling : Establish EC₅₀ values across multiple assays (e.g., biofilm formation vs. bacterial viability) to differentiate target-specific effects .

- Metabolite screening : LC-MS/MS identifies degradation products or reactive intermediates that may confound activity measurements .

- Structural analogs : Synthesize derivatives with systematic substituent variations (e.g., methyl vs. methoxy groups) to isolate pharmacophore contributions .

Q. What computational methods predict the binding affinity of this compound with bacterial virulence targets?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with virulence factors (e.g., LasR or PqsD in quorum sensing). Pyridylmethyl groups often occupy hydrophobic pockets, while the benzothiazole core engages in π-π stacking .

- MD simulations : Assess binding stability over time (e.g., 100-ns trajectories) to evaluate hydrogen-bond retention and conformational flexibility .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency to guide rational design .

Experimental Design Considerations

Q. How do substituent variations at the pyridyl and benzothiazole positions affect biological activity?

Structure-activity relationship (SAR) studies require:

- Functional group libraries : Synthesize analogs with halogenated, alkylated, or oxygenated substituents at the 4,7-benzothiazole and pyridyl positions .

- Biological assays : Test derivatives in parallel against Gram-negative (e.g., P. aeruginosa) and Gram-positive (e.g., S. aureus) strains to assess selectivity .

- Electron-withdrawing groups : Nitro or cyano substituents on the benzothiazole may enhance electrophilicity, improving target engagement but potentially increasing toxicity .

Data Contradiction Analysis

Q. Why might similar benzothiazole derivatives exhibit divergent solubility profiles in pharmacological studies?

Discrepancies arise from:

- Counterion effects : Hydrochloride salts (e.g., dihydrochloride forms) improve aqueous solubility compared to free bases .

- Crystallinity : Amorphous vs. crystalline solids (confirmed via XRD) exhibit different dissolution rates, impacting bioavailability .

- Solvent selection : DMSO-based stock solutions may artificially inflate solubility readings compared to physiological buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.